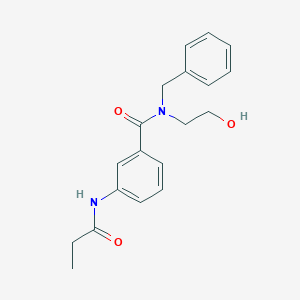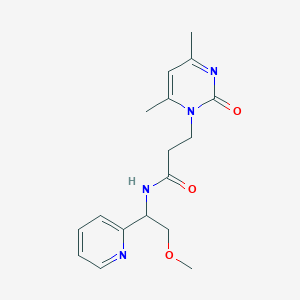
N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide, also known as BHPB, is a synthetic compound that has been extensively studied for its potential use in various scientific applications. This compound belongs to the class of benzamide derivatives and has a molecular weight of 337.42 g/mol.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide is not fully understood. However, studies have shown that N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide can induce changes in gene expression patterns, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide in lab experiments is its potent anti-cancer properties. N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide. One potential avenue of research is the development of more efficient synthesis methods for N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide, which could make it more accessible for use in lab experiments. Another potential direction for research is the investigation of the potential use of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide in combination with other anti-cancer agents. Finally, further research is needed to fully understand the mechanism of action of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide and its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide involves a multi-step process that includes the reaction of benzylamine with 2-bromoethanol, followed by the nucleophilic substitution of the bromo group with propionyl chloride. The resulting intermediate is then reacted with 3-aminobenzamide to form the final product, N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide is in the field of cancer research. Studies have shown that N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has potent anti-cancer properties and can induce apoptosis in cancer cells. N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-18(23)20-17-10-6-9-16(13-17)19(24)21(11-12-22)14-15-7-4-3-5-8-15/h3-10,13,22H,2,11-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPCWYIXMJEYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(CCO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-amino-2-oxoethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902576.png)
amino]butan-1-ol](/img/structure/B5902583.png)
![3-[3-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5902584.png)
acetic acid](/img/structure/B5902596.png)
![3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide](/img/structure/B5902601.png)
![8-[(2-ethylpyrimidin-5-yl)carbonyl]-2-(3-methylphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902605.png)

![2-{1-(2-furylmethyl)-4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-2-yl}ethanol](/img/structure/B5902620.png)
![1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5902623.png)

![1-tert-butyl-4-{[methyl(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5902637.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide](/img/structure/B5902641.png)
![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)